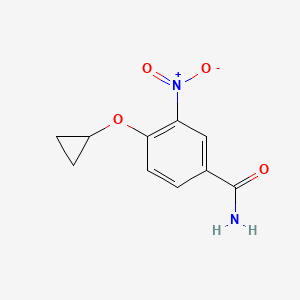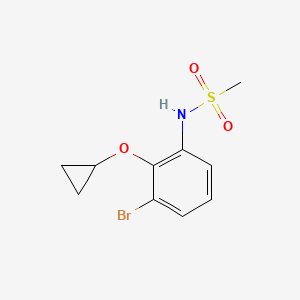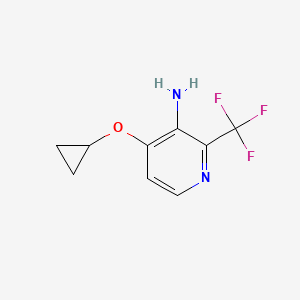![molecular formula C20H21Cl2N3O5S2 B14811394 2-(2,4-dichlorophenoxy)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}propanamide](/img/structure/B14811394.png)
2-(2,4-dichlorophenoxy)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dichlorophenoxy group, a morpholinylsulfonyl group, and a carbonothioyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with 4-(4-morpholinylsulfonyl)aniline to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)propanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)propanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)propionic acid (dichloroprop): Similar in structure but lacks the morpholinylsulfonyl and carbonothioyl groups.
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a simpler structure.
2-(2,4-dichlorophenoxy)butyric acid (2,4-DB): Another herbicide with structural similarities
Uniqueness
The uniqueness of 2-(2,4-dichlorophenoxy)-N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)propanamide lies in its complex structure, which imparts specific chemical and biological properties. The presence of the morpholinylsulfonyl and carbonothioyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H21Cl2N3O5S2 |
|---|---|
Molecular Weight |
518.4 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]propanamide |
InChI |
InChI=1S/C20H21Cl2N3O5S2/c1-13(30-18-7-2-14(21)12-17(18)22)19(26)24-20(31)23-15-3-5-16(6-4-15)32(27,28)25-8-10-29-11-9-25/h2-7,12-13H,8-11H2,1H3,(H2,23,24,26,31) |
InChI Key |
HNEKBRIKIVINOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



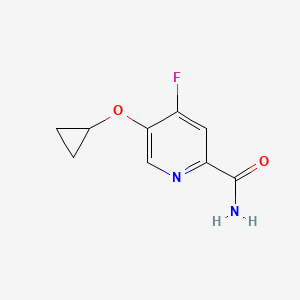
![[2-(2-Aminoethoxycarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B14811317.png)
![N-[(E)-(3-methylphenyl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B14811320.png)
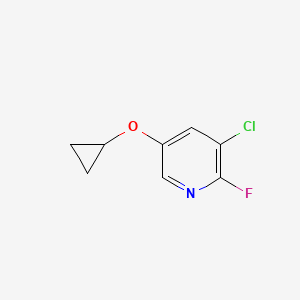
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-iodobenzohydrazide](/img/structure/B14811338.png)
![N-[(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinyl)carbonothioyl]-3-iodo-4-methylbenzamide](/img/structure/B14811346.png)
![2-pyridin-2-yl-1H-benzo[f]benzimidazole](/img/structure/B14811353.png)
![(2Z)-2-cyano-2-(2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}hydrazinylidene)ethanamide](/img/structure/B14811354.png)

